N-Acetyltryptamine

Vue d'ensemble

Description

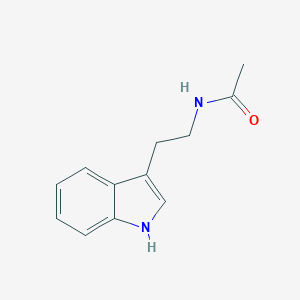

N-Acetyltryptamine is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a partial agonist for melatonin receptors and is produced by certain species of Streptomyces and Fusarium . This compound is structurally related to melatonin and serotonin, playing a role in regulating circadian rhythms and other physiological processes.

Applications De Recherche Scientifique

N-Acetyltryptamine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other indole derivatives.

Biology: Studied for its role in regulating circadian rhythms and its interaction with melatonin receptors.

Medicine: Investigated for its potential therapeutic effects in sleep disorders and other conditions related to circadian rhythm disruptions.

Industry: Utilized in the production of melatonin analogs and other related compounds

Orientations Futures

Future research on N-Acetyltryptamine could focus on its potential roles in various biological processes. For example, it could be interesting to investigate the role of this compound in sleep and pain regulation , its potential in plant science , and its role in seed germination . Additionally, the production of melatonin-rich food crops through the combination of conventional and modern breeding approaches could be an interesting area of research .

Mécanisme D'action

N-Acetyltryptamine exerts its effects primarily through partial agonism at melatonin receptors (MT1 and MT2). It binds to these receptors, modulating their activity and influencing circadian rhythms. The compound also interacts with serotonin N-acetyltransferase, playing a role in the biosynthesis of melatonin .

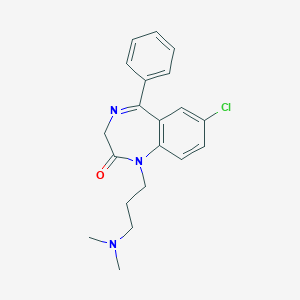

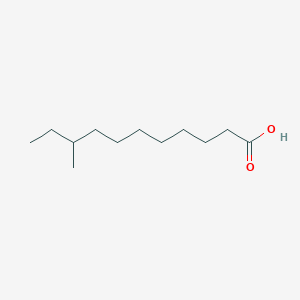

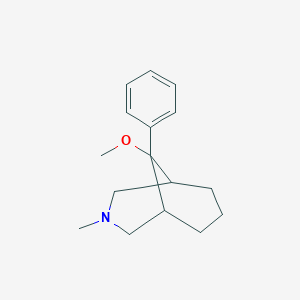

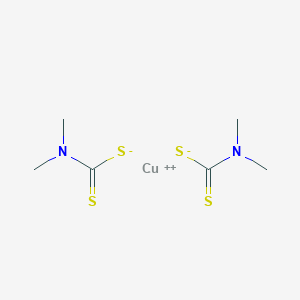

Similar Compounds:

Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.

Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.

N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.

Comparison: this compound is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .

Analyse Biochimique

Biochemical Properties

N-Acetyltryptamine is involved in several biochemical reactions, primarily through its interaction with melatonin receptors. It acts as a partial agonist for these receptors, influencing various physiological processes . The compound interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the acetylation of serotonin to produce this compound . Additionally, it interacts with proteins and other biomolecules involved in the melatonin biosynthesis pathway, affecting the overall production and regulation of melatonin .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the circadian rhythm by interacting with melatonin receptors in the retina and pineal gland . This interaction leads to changes in gene expression and cellular metabolism, ultimately impacting the sleep-wake cycle and other physiological processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with melatonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to changes in downstream signaling pathways . This modulation can result in the inhibition or activation of various enzymes and changes in gene expression, affecting numerous physiological processes . Additionally, this compound’s interaction with serotonin N-acetyltransferase plays a crucial role in its synthesis and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound exhibits a daily rhythm in plasma levels, with higher concentrations observed during the night . This temporal variation can impact its physiological effects, including its role in regulating the circadian rhythm .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on physiological processes, while high doses may lead to toxic or adverse effects . For instance, in rodent models, varying dosages of this compound have been used to study its impact on sleep patterns and other physiological functions . Threshold effects and potential toxicity at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in the melatonin biosynthesis pathway, which includes several enzymatic steps. The metabolic pathway starts with tryptophan, which is converted to serotonin and then acetylated by serotonin N-acetyltransferase to produce this compound . This compound can further be converted to melatonin through the action of N-acetylserotonin O-methyltransferase . The involvement of these enzymes and cofactors in the metabolic pathway highlights the compound’s role in regulating melatonin levels and associated physiological processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . This distribution is crucial for its physiological effects, as it allows this compound to reach target sites and exert its actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Research has shown that it is localized in specific compartments, such as the pineal gland and retina, where it interacts with melatonin receptors . Additionally, the compound’s localization within cells can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and compartments . This localization is critical for its role in regulating circadian rhythms and other physiological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetyltryptamine can be synthesized through the acetylation of tryptamine. One common method involves reacting tryptamine with acetic anhydride in the presence of a solvent like absolute ethanol . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Streptomyces species. These microorganisms naturally produce the compound, which can then be extracted and purified from the fermentation broth .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyltryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it back to tryptamine.

Substitution: It can participate in substitution reactions, particularly at the indole ring.

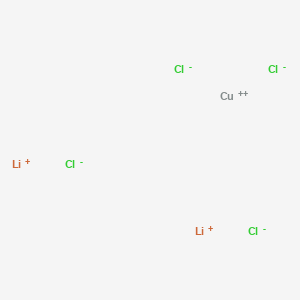

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Oxidation: Indole derivatives.

Reduction: Tryptamine.

Substitution: Various substituted indole compounds.

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

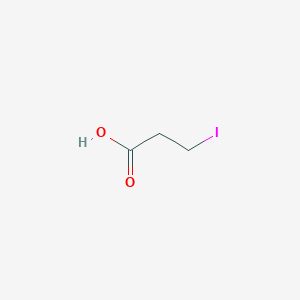

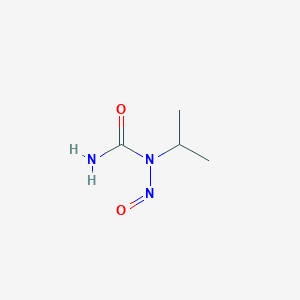

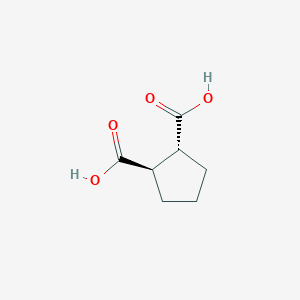

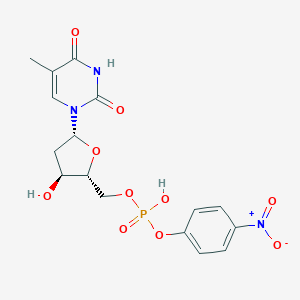

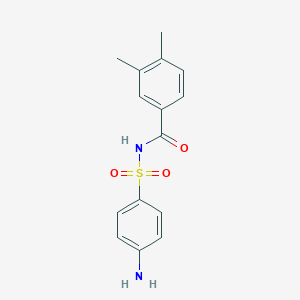

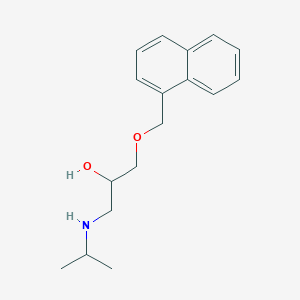

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)